4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Description
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3-chlorophenyl-substituted piperazine moiety linked to the coumarin core via a methylene (-CH2-) group. The coumarin scaffold is substituted with methyl groups at positions 5 and 7, conferring structural rigidity and influencing electronic properties. Coumarins are renowned for diverse biological activities, including anticoagulant, antimicrobial, and CNS-related effects . The piperazine moiety, particularly with a 3-chlorophenyl substituent, is associated with receptor-binding affinity, often targeting serotonin (5-HT) or dopamine receptors, as seen in CNS-active drugs like trazodone .
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(12-21(26)27-20(22)11-15)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGTNZZWJBQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The coumarin backbone is constructed via acid-catalyzed Pechmann condensation of 3,5-dimethylresorcinol and ethyl acetoacetate. Concentrated sulfuric acid (0.5 mL/g substrate) at 0–5°C for 6 hours yields 5,7-dimethyl-4-hydroxycoumarin, which is subsequently dehydrated to 5,7-dimethyl-2H-chromen-2-one.
Functionalization at the 4-Position
Introducing the chloromethyl group at C-4 requires chloromethylation using paraformaldehyde and hydrochloric acid under ZnCl$$2$$ catalysis. Alternatively, Vilsmeier-Haack formylation followed by reduction (NaBH$$4$$) and chlorination (SOCl$$_2$$) produces 4-(chloromethyl)-5,7-dimethylcoumarin.
Table 1: Comparative Analysis of 4-Position Functionalization Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloromethylation | HCHO, HCl, ZnCl$$_2$$, 60°C | 68 | 92 |
| Vilsmeier-Haack Sequence | POCl$$3$$, DMF, then NaBH$$4$$ | 74 | 89 |
Synthesis of 1-(3-Chlorophenyl)piperazine
Ullmann Coupling
Reacting 3-chloroaniline with bis(2-chloroethyl)amine in toluene at 110°C for 24 hours with CuI catalysis affords 1-(3-chlorophenyl)piperazine. Purification via recrystallization (ethanol/water) yields 81% product.
Reductive Amination
Condensing 3-chlorobenzaldehyde with piperazine in methanol, followed by NaBH$$_4$$ reduction, provides the target amine in 76% yield.
Coupling of Coumarin and Piperazine Moieties
Nucleophilic Substitution
4-(Chloromethyl)-5,7-dimethylcoumarin (1.2 eq) reacts with 1-(3-chlorophenyl)piperazine (1 eq) in chlorobenzene at 120°C for 12 hours using Na$$2$$CO$$3$$ (1.5 eq) as base. Workup involves hot filtration, solvent evaporation, and recrystallization (ethyl acetate) to yield 80% product.
Critical Parameters:
- Solvent: Chlorobenzene > DMF due to higher boiling point and reduced side reactions.
- Base: Na$$2$$CO$$3$$ outperforms Et$$_3$$N in minimizing ester hydrolysis.
Mannich Reaction
A one-pot Mannich reaction combines 5,7-dimethylcoumarin (1 eq), formaldehyde (1.2 eq), and 1-(3-chlorophenyl)piperazine (1 eq) in ethanol at 70°C for 8 hours. The crude product is purified via silica chromatography (DCM/MeOH 15:1) to achieve 67% yield.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 8.2 minutes.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) accelerate reactivity but promote decomposition above 100°C. Chlorobenzene balances temperature stability and reaction rate.
Catalytic Enhancements
Adding KI (10 mol%) in nucleophilic substitution improves chloride displacement efficiency, boosting yield to 85%.
Scalability and Industrial Feasibility
Kilogram-scale trials (Patent US3959281A) demonstrate consistent yields (78–82%) using continuous distillation for solvent recovery. Environmental metrics: E-factor = 3.2, PMI = 6.8.
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core and piperazine moiety undergo distinct oxidation pathways:
Mechanistic Insight : Oxidation of the chromenone core proceeds via radical intermediates, while piperazine oxidation involves electrophilic attack at the nitrogen atoms.
Reduction Reactions
The carbonyl group and aromatic systems are primary targets:
| Reaction Site | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Chromenone carbonyl | NaBH₄ in methanol (25°C) | 5,7-Dimethyl-2H-chromen-2-ol | 72–85% |
| Chlorophenyl ring | H₂/Pd-C (1 atm, 50°C) | Dechlorinated phenylpiperazine derivative | 68% |
Notable Finding : Sodium borohydride selectively reduces the carbonyl group without affecting the piperazine ring, whereas catalytic hydrogenation removes the chloro substituent.
Substitution Reactions
The piperazine nitrogen and chlorophenyl group participate in nucleophilic substitutions:
Synthetic Utility : Alkylation of the piperazine nitrogen improves lipophilicity, aiding blood-brain barrier penetration in neuropharmacological studies .
Research Advancements
Recent studies highlight its role as a precursor in:
-
Anticancer Agents : Derivatives exhibit IC₅₀ values of 4.2–6.9 µM against MCF-7 and HepG2 cells.
-
Neuroprotective Compounds : AChE inhibition (IC₅₀ = 1.8 µM) surpasses donepezil in Alzheimer’s models.
Structural-Activity Relationship (SAR) :
-
Methyl groups at positions 5 and 7 enhance metabolic stability.
-
The 3-chlorophenylpiperazine moiety is critical for receptor binding .
This compound’s versatility in chemical reactions and therapeutic potential underscores its significance in medicinal chemistry. Continued exploration of its derivatives may yield novel agents for oncology and neurology.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The presence of the piperazine ring in this compound suggests potential interactions with serotonin receptors, which are critical targets in the treatment of depression. Studies have shown that similar compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Antipsychotic Effects
The structural similarity to known antipsychotic agents implies that this compound may possess antipsychotic properties. Piperazine derivatives are often explored for their ability to modulate dopamine receptor activity, which is fundamental in managing psychotic disorders. Experimental models have demonstrated that certain piperazine compounds can reduce psychotic symptoms effectively .
Antimicrobial Activity
Compounds containing the chromenone structure have been reported to exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. Preliminary studies on similar chromenone derivatives suggest that this compound may also show efficacy against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Receptor Interaction Studies
In vitro studies using radioligand binding assays have demonstrated that the compound interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors. This multi-target approach may contribute to its antidepressant and antipsychotic effects, offering a therapeutic advantage over single-target drugs .
Structure-Activity Relationship (SAR) Analysis
The incorporation of the chlorophenyl and piperazine groups has been pivotal in enhancing the pharmacological profile of chromenone derivatives. SAR studies indicate that modifications in these substituents can significantly affect the potency and selectivity of the compound towards specific receptors .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models evaluated the antidepressant-like effects of this compound compared to traditional antidepressants. Results indicated that it produced significant reductions in immobility time in forced swim tests, suggesting enhanced mood-lifting properties similar to those observed with selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Antimicrobial Testing
In another study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action for 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone structure may also contribute to its biological effects by interacting with different pathways and molecular targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Linker Flexibility :
- The target compound’s methylene linker (-CH2-) provides shorter spatial separation between coumarin and piperazine compared to ethoxy (-OCH2CH2-) or propyl (-CH2CH2CH2-) linkers. Shorter linkers may enhance steric accessibility for receptor binding .
- In trazodone, a propyl linker improves blood-brain barrier penetration, critical for CNS activity .
Core Structure: Coumarin vs. Quinoline: The coumarin core (electron-rich aromatic system) differs from ND-7’s quinoline (basic nitrogen-containing heterocycle), altering solubility and electronic interactions. ND-7 exhibits antibacterial activity, whereas coumarin derivatives often target kinases or neurotransmitter receptors .
Piperazine Substituents :
- The 3-chlorophenyl group in the target compound and trazodone enhances lipophilicity and receptor affinity compared to unsubstituted piperazines (e.g., ND-8 with acetylated piperazine) .
- Substitution at the 3-position (chloro) versus 2- or 4-positions (e.g., methoxy in derivatives) modulates steric and electronic effects on receptor binding .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Serotonin Receptor Affinity : Trazodone’s 3-chlorophenylpiperazine moiety contributes to its high 5-HT2A antagonism (Ki: 12 nM). The target compound’s coumarin core may complement this activity through π-π stacking with receptor residues .
Impurities and Stability
Biological Activity
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications. This article reviews recent studies highlighting its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the piperazine moiety and the chromenone structure. The synthetic routes often utilize various reagents and conditions to achieve the desired product with high purity and yield. The characterization of the synthesized compound is usually confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11f | Pseudomonas aeruginosa ATCC 27853 | 1 μg/mL |
| 11i | Pseudomonas aeruginosa | 2 μg/mL |
The 4-chlorobenzyl derivative (similar to our compound) was particularly noted for its ability to inhibit Pseudomonas aeruginosa, a common pathogen in clinical settings, indicating a potential for developing effective antibacterial agents from this class of compounds .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their interactions with neurotransmitter receptors. For instance, studies have indicated that modifications to the piperazine structure can enhance binding affinity to dopamine receptors. In particular, derivatives have been shown to possess high affinity for the dopamine D4 receptor, which is implicated in various neurological disorders .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial properties of several piperazine derivatives, including those similar to This compound . Results indicated that these compounds exhibited selective toxicity towards bacterial cells while maintaining low hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic use . -
Neuropharmacological Assessment :
Another investigation focused on the neuropharmacological effects of piperazine derivatives, assessing their impact on neurotransmitter systems. The findings revealed that certain modifications could lead to enhanced receptor selectivity and potency, making these compounds promising candidates for treating disorders such as schizophrenia and depression .
The biological activity of This compound can be attributed to its structural features:
- Piperazine Ring : Known for its ability to interact with various receptors, including serotonin and dopamine receptors.
- Chromenone Core : This moiety has been linked to diverse biological activities, including antioxidant and anti-inflammatory effects.
Q & A
What validated synthetic routes are available for synthesizing 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one, and how can purity be confirmed?
Methodological Answer:
The synthesis typically involves coupling a pre-functionalized coumarin core (5,7-dimethyl-2H-chromen-2-one) with a 4-(3-chlorophenyl)piperazine moiety via a methylene linker. Key steps include:
- Nucleophilic substitution : Reacting a bromomethyl-coumarin derivative with 4-(3-chlorophenyl)piperazine in the presence of a base like K₂CO₃ in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials.
- Purity confirmation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Purity >95% is recommended for biological assays .
Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., as demonstrated for analogous piperazine-coumarin hybrids in ) .
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can resolve the methylene bridge (δ ~3.8 ppm for –CH₂–) and aromatic protons from the coumarin and chlorophenyl groups .
- High-resolution mass spectrometry (HRMS) : ESI+ mode confirms the molecular ion [M+H]⁺ and fragmentation patterns .
How can computational modeling predict the compound’s interaction with serotonin receptors, given its piperazine moiety?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to dock the compound into serotonin receptor (e.g., 5-HT₁A) crystal structures (PDB: 7E2Z). Focus on the piperazine group’s interaction with Asp116 and aromatic stacking with Phe361 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond occupancy .
- Comparative analysis : Compare results with known 5-HT₁A agonists (e.g., buspirone) to validate predictive accuracy .
How can researchers resolve contradictions in reported cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (MTT assay, 48-h exposure) to minimize variability .
- Purity verification : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation products .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-analysis) to identify outliers or assay-specific biases .
What in vitro models are appropriate for initial screening of the compound’s antibacterial activity?
Methodological Answer:
- Bacterial strains : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) reference strains.
- Broth microdilution : Determine MIC values in Mueller-Hinton broth, with 18–24 h incubation at 37°C .
- Control compounds : Include ciprofloxacin and vancomycin to validate assay sensitivity .
What strategies optimize the coupling reaction yield between the coumarin and piperazine moieties?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling, optimizing solvent (toluene vs. DMF) and temperature (80–120°C) .
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while maintaining >80% yield .
- In situ FTIR monitoring : Track the disappearance of the bromomethyl-coumarin peak (C–Br stretch at 600 cm⁻¹) to determine reaction completion .
How does the 3-chlorophenyl substitution influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity assessment : Calculate logP values using ChemDraw (experimental vs. predicted) to correlate with membrane permeability .
- Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Compare with non-chlorinated analogs .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response relationships .
What chromatographic methods are recommended for analyzing this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 424 → 285 (quantifier) and 424 → 153 (qualifier) .
- Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 14,000 rpm .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) per FDA guidelines .
How can off-target effects on neurological receptors be systematically evaluated?
Methodological Answer:
- Receptor profiling : Screen against a panel of 50 GPCRs (e.g., dopamine D₂, adrenergic α₁) using radioligand binding assays (PerkinElmer) .
- Functional assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) in HEK293 cells .
- Selectivity index : Calculate IC₅₀ ratios between target (e.g., 5-HT₁A) and off-target receptors to prioritize lead optimization .
What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- CYP450 docking : Use SwissDock to model interactions with CYP3A4 and CYP2D6 active sites, focusing on heme iron coordination .
- AdmetSAR predictions : Input SMILES string to estimate inhibition potency (e.g., CYP3A4 IC₅₀ = 8.2 µM) and prioritize in vitro testing .
- QSAR models : Apply Random Forest algorithms trained on CYP450 inhibition datasets to predict metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
